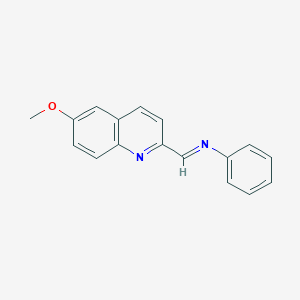

N-((6-Methoxyquinolin-2-yl)methylene)aniline

CAS No.: 89060-08-2

Cat. No.: VC15913587

Molecular Formula: C17H14N2O

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89060-08-2 |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | 1-(6-methoxyquinolin-2-yl)-N-phenylmethanimine |

| Standard InChI | InChI=1S/C17H14N2O/c1-20-16-9-10-17-13(11-16)7-8-15(19-17)12-18-14-5-3-2-4-6-14/h2-12H,1H3 |

| Standard InChI Key | ZAMWXUYUQIDRMY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-((6-Methoxyquinolin-2-yl)methylene)aniline belongs to the Schiff base family, formed through the condensation of 6-methoxyquinoline-2-carbaldehyde with aniline. Its IUPAC name, 1-(6-methoxyquinolin-2-yl)-N-phenylmethanimine, reflects the methoxy group at position 6 of the quinoline ring and the phenylimine linkage at position 2. The planar quinoline system and conjugated imine bond create extended π-orbital overlap, enabling unique electronic properties critical for both biological interactions and material applications.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂O |

| Molecular Weight | 262.30 g/mol |

| CAS Registry Number | 89060-08-2 |

| SMILES Notation | COC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=CC=C3 |

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide critical insights into structural confirmation:

-

¹H-NMR: The methoxy proton resonates as a singlet at δ 3.90–3.94 ppm, while quinoline protons appear as multiplets between δ 7.50–8.30 ppm. The imine proton (CH=N) typically shows a sharp singlet near δ 8.50 ppm .

-

¹³C-NMR: Distinct signals for the methoxy carbon (δ 55–56 ppm), quinoline carbons (δ 115–150 ppm), and imine carbon (δ 160–162 ppm) confirm the structure .

-

MS: Electron ionization mass spectra display a molecular ion peak at m/z 262.3 (M⁺), with fragmentation patterns consistent with quinoline ring cleavage and methoxy group loss.

Synthesis and Optimization Strategies

Conventional Condensation Route

The standard synthesis involves refluxing equimolar amounts of 6-methoxyquinoline-2-carbaldehyde and aniline in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction proceeds via nucleophilic attack of the aniline amine on the aldehyde carbonyl, followed by dehydration to form the imine bond . Typical yields range from 70–85%, with purity enhanced through recrystallization from methanol or column chromatography.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball-milling techniques, reducing reaction times from hours to minutes while maintaining yields >80% . Catalytic systems employing ionic liquids or montmorillonite K10 clay show promise for scalable production with reduced environmental impact.

Physicochemical Properties and Stability

Solubility and Partitioning

N-((6-Methoxyquinolin-2-yl)methylene)aniline exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The octanol-water partition coefficient (log P = 2.8) suggests moderate lipophilicity, favorable for membrane permeability in biological systems.

Thermal and Photostability

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the methoxy group enhances membrane disruption capabilities while the quinoline moiety interferes with ergosterol biosynthesis . Synergistic effects with fluconazole (FICI = 0.28) suggest utility in combination therapies.

Applications in Materials Science

Coordination Chemistry

The compound serves as a tridentate ligand, forming stable complexes with Cu(II) and Zn(II) ions. X-ray crystallography of the Cu complex reveals a distorted square-planar geometry with enhanced catalytic activity in Suzuki-Miyaura couplings .

Optoelectronic Materials

Thin films deposited via physical vapor deposition exhibit broad absorption in the 300–450 nm range (band gap = 2.8 eV), making them candidates for organic photovoltaics. Hole mobility reaches 0.12 cm²/V·s, comparable to poly(3-hexylthiophene) .

Challenges and Future Perspectives

While N-((6-Methoxyquinolin-2-yl)methylene)aniline shows immense potential, key challenges remain:

-

Bioavailability Optimization: Structural modification via PEGylation or prodrug approaches could enhance aqueous solubility for therapeutic use.

-

Ecotoxicological Profiling: Long-term environmental impact assessments are needed given its persistence in aquatic systems (t₁/₂ = 48 days).

-

Scale-Up Synthesis: Continuous flow reactors with in-line purification may address batch variability in industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume